Product packaging for Enoxolone(Cat. No.:CAS No. 471-53-4)

Enoxolone

Katalognummer: B1671342
CAS-Nummer: 471-53-4
Molekulargewicht: 470.7 g/mol
InChI-Schlüssel: MPDGHEJMBKOTSU-FNCONFKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type obtained from the hydrolysis of glycyrrhizic acid, which is found in the liquorice plant . This compound is of significant interest in pharmacological and biological research due to its multi-faceted properties. Its primary research applications include investigations into anti-inflammatory mechanisms, exploration of antimicrobial and antiviral activities, and studies on metabolic and endocrine pathways . The anti-inflammatory action of this compound is linked to its inhibition of the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase. This inhibition prevents the metabolism of prostaglandins PGE-2 and PGF-2α, leading to an increase in prostaglandin levels in tissues, which in turn can inhibit gastric secretion and stimulate mucous production . Furthermore, a key metabolite of this compound, 3-β-D-(Monoglucuronyl)-18-β-glycyrrhetinic acid, inhibits the enzyme 11-β-hydroxysteroid dehydrogenase. This inhibition disrupts the renal conversion of cortisol to cortisone, resulting in elevated cortisol levels that can exhibit mineralocorticoid effects such as sodium retention . Researchers also investigate its potential antifungal, antiprotozoal, and antibacterial properties . It is crucial to note that Health Canada has proposed that this compound may be harmful to health when used in certain inhaled or topically applied products and may affect child neurodevelopment, with those who are pregnant, breastfeeding, or children being most at risk . This product, this compound, is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

471-53-4

Molekularformel

C30H46O4

Molekulargewicht

470.7 g/mol

IUPAC-Name

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

InChI-Schlüssel

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomerische SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Kanonische SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Aussehen

Solid powder

melting_point

296 °C

Andere CAS-Nummern

471-53-4
1449-05-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 18α-Glycyrrhetinsäure kann aus 18β-Glycyrrhizinsäure durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Prozess beinhaltet die Behandlung von 18β-Glycyrrhizinsäure mit einer methanolischen Lösung von Salzsäure, was zu einem Gemisch aus Methylestern von 18α- und 18β-Glycyrrhetinsäure führt. Das Gemisch wird dann benzoyliert und anschließend durch Chromatographie an Kieselgel getrennt. Der letzte Schritt beinhaltet die alkalische Hydrolyse von Methyl-3-benzoyl-18α-glycyrrhetinat, um 18α-Glycyrrhetinsäure zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von 18α-Glycyrrhetinsäure beinhaltet in der Regel die großtechnische Extraktion aus Süßholzwurzel, gefolgt von Reinigungsverfahren, um die Verbindung zu isolieren. Der Extraktionsprozess beinhaltet oft die Verwendung von Lösungsmitteln und chromatographischen Verfahren, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 18α-Glycyrrhetinsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Verbindung unerlässlich, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid werden unter kontrollierten Bedingungen verwendet, um 18α-Glycyrrhetinsäure zu oxidieren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der 18α-Glycyrrhetinsäure, wie 3-Keto-18α-glycyrrhetinsäure und Methylester der 18α-glycyrrhetinsäure .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Study Model Dosage Findings
Inhibition of C. difficile virulenceMice infected with C. difficile50 mg/kg this compound + 20 mg/kg vancomycinReduced fecal toxin titers; improved outcomes compared to vancomycin alone

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

Study Treatment Concentration Outcome
Efficacy of this compound in laser recoveryLaser treatment2% this compound creamReduced erythema and pain post-treatment

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Cancer Type Cell Line Concentration Mechanism of Action
Colorectal cancerLoVo, SW48012.5-100 µMInhibition of p-PI3K and p-AKT
Breast cancerMCF-725-200 µMActivation of caspase pathways
Prostate cancerLNCaP0-10 µg/mLDownregulation of androgen target genes

Case Studies

Several case studies have highlighted the clinical utility of this compound:

  • Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .
  • Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Derivatives

Compound Structural Modification Enhanced Activity/Toxicity Profile Reference
Enoxolone Derivatives Reduction at C-11, oxidation at C-3 Increased anti-staphylococcal activity vs. parent compound
This compound + Emodin Esters Conjugation with emodin esters Reduced zebrafish embryo toxicity; improved cardiac cell viability
Glycyrrhizin Glucuronic acid disaccharide moiety No inhibition of C. difficile toxins; metabolic precursor to this compound

Key Insight: Glycyrrhizin lacks direct anti-toxin activity due to its bulky sugar moiety, whereas this compound’s aglycone structure enables target binding . Derivatives with modified functional groups (e.g., C-11 reduction) enhance antimicrobial potency .

Functional Comparators (Phytochemicals/Pharmaceuticals)

Compound Source Mechanism/Target EC₅₀/MIC (vs. This compound) Toxicity Notes
Parthenolide Feverfew Inhibits NF-κB; reduces C. difficile toxins Comparable EC₅₀ (~16 µM) High cytotoxicity at >32 µM
Kahweol Coffee Antioxidant; partial toxin inhibition Higher EC₅₀ (~20 µM) Limited data
Tannic Acid Plants Protein denaturation; toxin suppression Lower EC₅₀ (~14 µM) Gastrointestinal irritation
Isoliquiritigenin Licorice Mood-enhancing; avoids mineralocorticoid effects N/A Safer profile vs. This compound

Data Sources :

  • This compound vs. Parthenolide: Both inhibit C. difficile toxins at similar EC₅₀ (~16 µM), but parthenolide exhibits higher cytotoxicity at elevated doses .
  • This compound vs. Isoliquiritigenin: Unlike this compound, isoliquiritigenin avoids inhibition of 11-β-hydroxysteroid dehydrogenase, mitigating hypertension risks .

Antimicrobial Activity Against Pathogens

Pathogen This compound MIC/MBC Comparator Compound (MIC/MBC) Reference
C. difficile (TcdA/B) EC₅₀: 7.77–20.23 µM Vancomycin (0.5 µM)
F. columnare MIC: 8 µg/mL FeCl₃ supplementation reverses efficacy
A. actinomycetemcomitans MIC: 8 µg/mL; MBC: 16 µg/mL Chlorhexidine (MIC: 2 µg/mL)

Key Findings :

  • This compound’s MIC for F. columnare (8 µg/mL) is comparable to standard antibiotics but requires Fe³⁺ chelation for optimal activity .
  • Against oral pathogens like A. actinomycetemcomitans, this compound’s MBC (16 µg/mL) is higher than chlorhexidine, suggesting adjunctive use .

Metabolic and Toxicity Profiles

Compound Primary Targets Metabolic Disruption Toxicity Concerns
This compound Ade, AtpA Purine salvage, ATP depletion Hypertension, hypokalemia
Thioxolone TonB-dependent receptors Iron ion uptake inhibition Moderate cytotoxicity
Carbthis compound 11-β-HSD2 Cortisol metabolism alteration Similar to this compound

Mechanistic Contrast :

  • This compound disrupts adenine deaminase (Ade), depleting hypoxanthine and ATP .
  • Thioxolone competitively binds iron transporters, impairing bacterial virulence .

Q & A

Q. What in vivo models validate this compound’s hepatoprotective effects?

  • In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).
  • Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.
  • Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxolone
Reactant of Route 2
Enoxolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.